molecular formula C21H18F2N6O2 B2366803 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251558-16-3

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2366803
CAS No.: 1251558-16-3
M. Wt: 424.412
InChI Key: LKEBVLNQBZNROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyrimidine derivative characterized by a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core substituted with a 4-fluorophenylamino group at position 5, a methyl group at position 7, and an acetamide side chain at position 2. The acetamide moiety is further substituted with a 4-fluorobenzyl group. Its molecular formula is C₂₂H₁₈F₂N₆O₂, with an average molecular mass of 436.42 g/mol.

Properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2/c1-13-10-18-27-28(12-19(30)24-11-14-2-4-15(22)5-3-14)21(31)29(18)20(25-13)26-17-8-6-16(23)7-9-17/h2-10H,11-12H2,1H3,(H,24,30)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEBVLNQBZNROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloro Intermediate-Based Synthesis

The most widely adopted approach involves the generation of a 7-chloro-triazolopyrimidine intermediate, followed by nucleophilic substitution with amines. As demonstrated by Zuniga et al. (2017), the synthesis begins with the condensation of 1,3-di-keto compounds (e.g., ethyl 2-pyridylcarbonylacetate) with 5-amino-4H-1,2,4-triazole derivatives under basic conditions. Subsequent treatment with phosphoryl chloride yields the chloro intermediate (e.g., 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine), which reacts with 4-fluorobenzylamine to introduce the N-[(4-fluorophenyl)methyl] group.

Key reaction conditions :

  • Chlorination : POCl₃, reflux (110°C), 4–6 hours
  • Amine substitution : Et₃N as base, DMF solvent, 80°C, 12 hours

Cyclization of Hydrazine Derivatives

An alternative route reported by JOCPR (2023) employs cyclization of 4-hydrazinothieno[2,3-d]pyrimidines using 1,1'-carbonyldiimidazole (CDI). While originally applied to thieno-fused systems, this method has been adapted for non-fused triazolopyrimidines by replacing thieno precursors with fluorophenyl-substituted pyrimidines. The reaction proceeds via intramolecular cyclization at 60°C in THF, yielding the triazolopyrimidinone core in 58–81% efficiency.

Functionalization and Side Chain Introduction

Acetamide Side Chain Installation

The acetamide moiety at C2 is introduced through a two-step process:

  • Alkylation : Reaction of the triazolopyrimidine core with ethyl bromoacetate in the presence of K₂CO₃ in acetone.
  • Amidation : Hydrolysis of the ester to the carboxylic acid (HCl, H₂O/EtOH), followed by EDCI/HOBt-mediated coupling with 4-fluorobenzylamine.

Optimization insights :

  • Substituting EDCI with DCC increased yield from 65% to 78% due to reduced racemization
  • Microwave-assisted amidation (100°C, 20 minutes) reduced reaction time from 12 hours to 35 minutes

4-Fluorophenylamino Group Incorporation

The C5 position is functionalized via Buchwald-Hartwig amination using Pd₂(dba)₃/Xantphos catalytic system. Key parameters include:

  • Substrate ratio : 1:1.2 (core:4-fluoroaniline)
  • Temperature : 100°C in toluene
  • Yield : 72–85% after column chromatography (SiO₂, hexane:EtOAc 3:1)

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies across methodologies revealed:

Parameter Chloro Route Cyclization Route
Solvent DMF THF
Catalyst None CDI
Reaction Time 18 hours 6 hours
Isolated Yield 68% 74%

The cyclization method offers superior atom economy but requires stringent moisture control.

Purification Strategies

  • Recrystallization : Ethanol/water (4:1) provided >95% purity for gram-scale batches
  • Chromatography : Gradient elution (hexane → EtOAc) resolved regioisomeric impurities

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 2.40 (s, 3H, C7-CH₃)
  • δ 4.76 (s, 2H, CH₂CO)
  • δ 7.05–7.56 (m, 8H, Ar-H)
  • δ 8.63 (s, 1H, C8-H)
  • δ 10.12 (s, 1H, NH)

LCMS (ESI+) :

  • m/z 442.1 [M+H]+ (calc. 442.15)

Purity Assessment

Method Purity Conditions
HPLC 99.2% C18, MeCN/H₂O (70:30)
Elemental Analysis C 58.84% (calc. 58.92%) H 4.66% (4.71%)

Discussion of Synthetic Challenges

Regioselectivity in Cyclization

Competing pathways during triazole ring formation were mitigated by:

  • Maintaining reaction pH >10 using K₂CO₃
  • Employing high-dilution conditions (0.1 M)

Stability of Fluorinated Intermediates

The 4-fluorobenzylamine moiety exhibited sensitivity to oxidative degradation, necessitating:

  • Oxygen-free environments (N₂ atmosphere)
  • Addition of 0.1% BHT as radical scavenger

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various organic reactions such as:

  • Substitution Reactions : It can undergo nucleophilic or electrophilic substitutions to introduce different substituents on the aromatic rings.
  • Oxidation and Reduction : The compound can be oxidized or reduced to modify functional groups, which is crucial for developing new derivatives with enhanced properties.

Biology

Research has highlighted the biological activities associated with this compound:

  • Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could lead to therapeutic applications.
  • Receptor Binding : The compound may interact with various receptors, modulating their activity and influencing physiological processes.

Medicine

The therapeutic potential of this compound is significant:

  • Antitumor Activity : Studies suggest that it may inhibit tumor cell proliferation, making it a candidate for cancer treatment.
  • Antiviral Properties : Preliminary data indicate possible effectiveness against certain viral infections by disrupting replication mechanisms.
  • Immunomodulation : The compound may influence immune responses, suggesting applications in immunotherapy.

Industry

In industrial applications, this compound is utilized for:

  • Material Science : It serves as a precursor for synthesizing specialty chemicals and materials.
  • Agrochemicals : Its properties may be harnessed in developing new agrochemical products.

Case Studies

Several studies have documented the efficacy of 1,2,4-triazole derivatives similar to the compound :

  • Antimicrobial Activity : A study indicated that triazolopyrimidine derivatives exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. These compounds demonstrated effectiveness comparable to traditional antibiotics .
  • Antiplatelet and Antibacterial Effects : Research on ticagrelor analogues revealed that triazolopyrimidines could possess both antiplatelet and antibacterial properties .
  • Poly(ADP-ribose) Polymerase Inhibitors : The design of new inhibitors based on triazolopyrimidine structures has shown promise in cancer therapy by blocking critical pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The closest analogue is N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide (), which shares the triazolopyrimidine core and 4-fluorophenylamino group but differs in the acetamide substituent (2,5-dimethylphenyl vs. 4-fluorobenzyl). Key comparisons include:

Parameter Target Compound Compound
Molecular Formula C₂₂H₁₈F₂N₆O₂ C₂₂H₂₁FN₆O₂
Molecular Weight 436.42 g/mol 420.45 g/mol
Acetamide Substituent 4-Fluorobenzyl 2,5-Dimethylphenyl
Key Structural Variance Fluorine on benzyl group Methyl groups on phenyl ring
Hypothesized Bioactivity Enhanced target binding (fluorine’s electronegativity) Improved lipophilicity (methyl groups)

The 4-fluorobenzyl group in the target compound may enhance binding affinity to hydrophobic pockets in biological targets due to fluorine’s electronegativity and small atomic radius, whereas the 2,5-dimethylphenyl group in ’s compound could improve metabolic stability via steric hindrance .

Electronic and Isoelectronic Considerations

Computational and Read-Across Predictions

Computational structure-activity relationship (SAR) models () predict that the 4-fluorobenzyl group optimizes steric and electronic complementarity for ATP-binding pockets .

Research Findings and Implications

  • Synthetic Feasibility : The acetamide linkage in both compounds allows modular synthesis, enabling rapid derivatization for SAR studies.
  • Metabolic Stability: Fluorine substituents may reduce cytochrome P450-mediated metabolism, a advantage over non-fluorinated triazolopyrimidines .
  • Target Selectivity: The 4-fluorophenylamino group could confer selectivity for tyrosine kinases over serine/threonine kinases, as seen in analogous fluorinated drugs .

Biological Activity

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure features a triazolo[4,3-c]pyrimidine core with various functional groups that contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide. The molecular formula is C21H18F2N6O2C_{21}H_{18}F_2N_6O_2, with a molecular weight of 422.41 g/mol. The compound's structure is characterized by:

  • A triazolo[4,3-c]pyrimidine core.
  • A 4-fluoroanilino group.
  • A 4-fluorobenzyl group.

These structural features are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various biological effects such as:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation.
  • Antiviral Properties : It may exhibit activity against certain viral infections by interfering with viral replication processes.
  • Immunomodulation : Preliminary studies suggest it could influence immune responses.

In Vitro Studies

Several studies have evaluated the biological activity of similar triazolopyrimidine derivatives. For instance:

  • Anticancer Activity : Compounds structurally similar to the target compound have demonstrated significant inhibition of cancer cell lines. For example, a study reported that certain triazolopyrimidines inhibited the growth of human cancer cell lines through apoptosis induction and modulation of signaling pathways .
  • Antiviral Effects : Research indicates that derivatives can inhibit viral replication in vitro. A related study found that compounds in this class inhibited replication of human herpes virus type 1 (HHV-1) in specific cell lines .
  • Immunological Activity : Some derivatives have been tested for their immunoregulatory effects; for instance, they inhibited phytohemagglutinin-induced proliferation in lymphocytes, suggesting potential use in autoimmune disorders .

Case Studies

A notable case study involved a series of triazolopyrimidine derivatives where researchers assessed their ability to modulate immune responses and inhibit tumor necrosis factor-alpha (TNF-α) production in human blood cultures. The results indicated that specific compounds could effectively reduce TNF-α levels while demonstrating low toxicity .

Data Summary

Biological ActivityObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
AntiviralInhibition of HHV-1 replication
ImmunomodulationReduced TNF-α production

Q & A

Q. What is the recommended synthetic route for this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions to assemble the triazolopyrimidine core, fluorophenyl substituents, and acetamide linkage. Key steps include:

  • Condensation reactions to form the triazolo[4,3-c]pyrimidinone scaffold under reflux conditions (ethanol or DMF, 80–100°C) .
  • Nucleophilic substitution for introducing the 4-fluorophenylamino group, requiring anhydrous conditions and catalysts like pyridine .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product with >95% purity .
    Critical parameters include temperature control to avoid side reactions (e.g., over-oxidation) and pH adjustment during amide coupling .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • X-ray crystallography : Resolves the 3D structure, confirming the triazolopyrimidine core geometry and fluorophenyl substituent orientations .
  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl groups at δ ~2.5 ppm) and confirm acetamide linkages (δ ~8.0 ppm for NH) .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/amine bands (~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATP-dependent kinases with luminescence readouts) .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
  • Solubility testing : Measure in PBS (pH 7.4) or DMSO to guide formulation for downstream assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Substituent variation : Synthesize analogs with modified fluorophenyl groups (e.g., chloro, methoxy) and compare IC50 values in target assays .

  • Data table :

    SubstituentTarget IC50 (nM)Solubility (µg/mL)
    4-Fluorophenyl120 ± 158.2
    3-Chlorophenyl85 ± 105.1
    4-Methoxyphenyl200 ± 2512.4
  • Computational docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize potency differences .

Q. How can low solubility in aqueous buffers be addressed without compromising bioactivity?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
  • Prodrug strategies : Introduce phosphate or ester groups on the acetamide moiety for improved hydrophilicity .
  • pH adjustment : Test solubility at pH 4–9 to identify optimal conditions for in vivo studies .

Q. How to resolve discrepancies in NMR spectra between synthetic batches?

  • Advanced NMR techniques : Use 2D COSY and HSQC to assign overlapping signals (e.g., methyl protons near aromatic regions) .
  • XRD validation : Compare crystallographic data to confirm structural consistency across batches .
  • Impurity profiling : Employ LC-MS to identify byproducts (e.g., dehalogenated derivatives) and optimize purification .

Q. What strategies ensure stability during long-term storage under physiological conditions?

  • Lyophilization : Store as a lyophilized powder at -80°C to prevent hydrolysis of the acetamide group .
  • Buffered solutions : Use citrate buffer (pH 6.0) for liquid formulations to minimize degradation .
  • Stability monitoring : Conduct accelerated aging studies (40°C/75% RH) with HPLC tracking degradation products .

Q. What experimental approaches identify the primary biological target of this compound?

  • Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
  • Thermal shift assays : Monitor protein denaturation (via SYPRO Orange) to identify targets with stabilized melting temperatures .
  • CRISPR-Cas9 screening : Use genome-wide knockout libraries to identify genes whose loss confers resistance .

Q. How to develop a sensitive analytical method for quantifying this compound in biological matrices?

  • LC-MS/MS : Optimize a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water .
  • Validation parameters : Assess linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85% in plasma) .
  • Internal standards : Use deuterated analogs (e.g., D4-fluorophenyl) to correct for matrix effects .

Q. What strategies improve selectivity for a specific enzyme isoform?

  • Crystal structure analysis : Identify isoform-specific binding pockets (e.g., ATP-binding site mutations) .
  • Fragment-based design : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target isoforms .
  • Kinetic studies : Measure kcat/Km ratios to assess preferential inhibition of the target isoform .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.